Diethyl (2-phenylpropylidene)propanedioate
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Overview
Description
Diethyl (2-phenylpropylidene)propanedioate is an organic compound that belongs to the class of malonic esters It is characterized by the presence of two ester groups attached to a central carbon atom, which is also bonded to a phenyl group and a propylidene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
Diethyl (2-phenylpropylidene)propanedioate can be synthesized through the alkylation of diethyl propanedioate (commonly known as diethyl malonate) with an appropriate alkyl halide. The reaction typically involves the formation of an enolate ion from diethyl propanedioate using a strong base such as sodium ethoxide in ethanol. The enolate ion then undergoes nucleophilic substitution with the alkyl halide to form the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Diethyl (2-phenylpropylidene)propanedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester groups to alcohols or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in a variety of functionalized derivatives .
Scientific Research Applications
Diethyl (2-phenylpropylidene)propanedioate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules and pharmaceuticals.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: The compound is used in the production of polymers, resins, and other industrial chemicals
Mechanism of Action
The mechanism of action of diethyl (2-phenylpropylidene)propanedioate involves its ability to form enolate ions, which can act as nucleophiles in various chemical reactions. The enolate ions can attack electrophilic centers in other molecules, leading to the formation of new carbon-carbon bonds. This reactivity is central to its use in organic synthesis and other applications .
Comparison with Similar Compounds
Similar Compounds
Diethyl propanedioate (Diethyl malonate): A simpler malonic ester with similar reactivity but lacking the phenyl and propylidene groups.
Ethyl acetoacetate: Another 1,3-dicarbonyl compound with similar reactivity but different functional groups.
Diethyl 2-allylmalonate: A related compound with an allyl group instead of the phenylpropylidene group.
Uniqueness
Diethyl (2-phenylpropylidene)propanedioate is unique due to the presence of the phenylpropylidene group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific synthetic applications and research studies .
Properties
CAS No. |
38323-03-4 |
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Molecular Formula |
C16H20O4 |
Molecular Weight |
276.33 g/mol |
IUPAC Name |
diethyl 2-(2-phenylpropylidene)propanedioate |
InChI |
InChI=1S/C16H20O4/c1-4-19-15(17)14(16(18)20-5-2)11-12(3)13-9-7-6-8-10-13/h6-12H,4-5H2,1-3H3 |
InChI Key |
RYFCRBNHPHGSNE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(=CC(C)C1=CC=CC=C1)C(=O)OCC |
Origin of Product |
United States |
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